(113C)icosanoic acid

Protein-Lipid Interaction NMR Spectroscopy Fatty Acid Transport

Unlabeled C20:0 is indistinguishable from endogenous pools; deuterated analogs cause LC retention shifts violating ID-MS co-elution requirements. (113C)Icosanoic acid resolves this with a 13C-carboxyl label providing +1 Da mass shift and native chromatographic retention. • 99 atom% 13C at C1-minimal isotopic overlap with 12C-isotopologue. • Identical LC retention to endogenous arachidic acid; no deuterium inverse isotope effect. • Validated for plasma phospholipid quantitation and metabolic flux studies. Supplied with CoA.

Molecular Formula C20H40O2
Molecular Weight 313.5 g/mol
CAS No. 335080-96-1
Cat. No. B1381762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(113C)icosanoic acid
CAS335080-96-1
Molecular FormulaC20H40O2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1
InChIKeyVKOBVWXKNCXXDE-UUZXFVOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(113C)Icosanoic Acid: Structural Overview and Procurement Specification


(113C)Icosanoic acid, also designated as arachidic acid-1-13C or eicosanoic acid-1-13C, is a stable isotope-labeled long-chain saturated fatty acid (C20:0) in which the carboxyl carbon at position 1 is enriched with the carbon-13 isotope . This single-site 13C enrichment at the terminal carboxylic moiety introduces a defined mass shift of +1 Da relative to the unlabeled endogenous analog . The compound serves as an isotopically distinct surrogate for the native C20:0 fatty acid, enabling precise quantitation via isotope dilution mass spectrometry and unambiguous tracking of fatty acid fate in metabolic flux studies without altering the physicochemical behavior of the lipid backbone .

Why (113C)Icosanoic Acid Cannot Be Replaced by Unlabeled or Deuterated Analogs


In quantitative lipidomics and metabolic tracing, substitution of (113C)icosanoic acid with unlabeled arachidic acid (CAS 506-30-9) is analytically invalid. Unlabeled arachidic acid is chromatographically and spectrometrically indistinguishable from endogenous C20:0, precluding its use as an internal standard for absolute quantitation. Conversely, deuterated analogs (e.g., arachidic acid-d2 or -d3) exhibit non-identical reversed-phase LC retention times due to the inverse isotope effect of deuterium, introducing matrix-dependent ion suppression biases that violate the fundamental requirement of co-elution in stable isotope dilution assays [1]. The 13C label at the carboxyl position of (113C)icosanoic acid preserves chromatographic retention time identity while providing a resolvable +1 Da mass shift for MS/MS discrimination, satisfying both co-elution and isotopic resolution prerequisites [2].

Differential Performance: Quantitative Evidence for (113C)Icosanoic Acid


Albumin Binding Stoichiometry: Superior to Longer-Chain VLCFAs

In a 13C-NMR study of very long-chain saturated fatty acid (VLCFA) binding to bovine serum albumin (BSA), (13C)carboxyl-enriched arachidic acid (C20:0) demonstrated 4-5 high-affinity binding sites per BSA molecule, whereas the longer-chain analogs behenic acid (C22:0) exhibited 3-4 sites, lignoceric acid (C24:0) exhibited only 2 sites, and hexacosanoic acid (C26:0) was limited to a single binding site [1]. This chain-length-dependent reduction in binding capacity directly quantifies the differential protein interaction landscape among VLCFAs.

Protein-Lipid Interaction NMR Spectroscopy Fatty Acid Transport

Certified δ13C Reference for Two-Point Isotopic Calibration

As a certified reference material (CRM) distributed by Indiana University, icosanoic acid methyl ester (C20:0) #X possesses a certified δ13C value of -6.91 ± 0.04‰ relative to VPDB, reflecting deliberate 13C enrichment [1]. In contrast, the unenriched CRM (C20:0 #2) exhibits a natural-abundance δ13C of -30.68 ± 0.02‰ [1]. This 23.77‰ differential constitutes a two-point calibration anchor for gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), a capability not provided by odd-chain fatty acid internal standards such as C17:0 or C21:0 which lack certified 13C enrichment values.

Compound-Specific Isotope Analysis GC-C-IRMS PLFA Profiling

Exact Mass Differentiation from Unlabeled Arachidic Acid

The monoisotopic exact mass of (113C)icosanoic acid is 313.306185 g/mol, representing a mass increment of +1.003355 Da relative to unlabeled arachidic acid (exact mass 312.302830 g/mol) . This specific mass differential enables unambiguous resolution of the labeled internal standard from endogenous C20:0 in high-resolution MS workflows. In contrast, deuterated arachidic acid analogs (e.g., arachidic acid-d3) introduce a mass shift of +3 Da but also exhibit altered chromatographic retention due to the deuterium inverse isotope effect, potentially compromising co-elution with the native analyte [1].

High-Resolution Mass Spectrometry Isotopic Purity Exact Mass

Site-Specific 13C Enrichment for Single-Site Metabolic Tracing

Commercial (113C)icosanoic acid is supplied with an isotopic enrichment of ≥99 atom% 13C specifically at the C1 carboxyl position . This site-specific labeling permits direct tracking of the carboxylic carbon through metabolic pathways without confounding signal from the 19-carbon alkyl chain. In contrast, uniformly 13C-labeled fatty acids (U-13C) generate complex isotopologue distributions that require specialized deconvolution algorithms and may not be commercially available for C20:0 saturated fatty acids [1]. The single-site 13C enrichment at C1 provides a clean, interpretable tracer signal for beta-oxidation studies and fatty acid incorporation into complex lipids.

Metabolic Flux Analysis Isotopic Enrichment Beta-Oxidation

Key Research and Industrial Application Scenarios


Absolute Quantitation of Endogenous Arachidic Acid in Plasma Phospholipids

(113C)Icosanoic acid serves as a chemically identical but isotopically resolved internal standard for the quantification of circulating arachidic acid (C20:0) in human plasma phospholipid fractions. The +1 Da exact mass shift (313.306185 vs 312.302830 g/mol) permits selective MS/MS transition monitoring without interference from the endogenous 12C-isotopologue [1]. The 99 atom% 13C enrichment at C1 ensures minimal isotopic overlap, while the carbon-13 label avoids the chromatographic retention shift observed with deuterated analogs .

Two-Point δ13C Calibration Anchor for GC-C-IRMS of PLFAs

For compound-specific isotope analysis of phospholipid fatty acids (PLFAs) in environmental or geological samples, the certified δ13C value of -6.91 ± 0.04‰ for the 13C-enriched icosanoic acid methyl ester CRM provides a high-end calibration anchor [1]. When paired with the unenriched CRM (δ13C = -30.68 ± 0.02‰), this compound enables rigorous two-point calibration of GC-C-IRMS systems, a critical requirement for generating traceable and reproducible δ13C measurements in biogeochemical research [1].

Site-Specific Tracing of C20:0 Beta-Oxidation and Lipid Incorporation

The single-site 13C label at the carboxyl carbon of (113C)icosanoic acid permits unambiguous tracking of fatty acid beta-oxidation products (e.g., 13CO2 evolution) or incorporation into complex lipids via LC-MS. The 99 atom% enrichment provides a strong, quantifiable signal without the isotopologue complexity introduced by uniformly labeled substrates [1]. This simplifies data interpretation in cellular flux studies and reduces the computational burden associated with U-13C tracer experiments .

NMR-Based Characterization of VLCFA-Protein Binding Stoichiometry

(113C)Icosanoic acid, when prepared as the [13C]carboxyl-enriched species, provides a sensitive NMR probe for investigating fatty acid binding to serum albumin or other lipid-binding proteins. The 4-5 site binding capacity observed for C20:0 on BSA enables multi-site interaction studies, whereas longer-chain VLCFAs (C24:0, C26:0) are limited to 2 or 1 binding sites, respectively, reducing the dynamic range of NMR titration experiments [1].

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